Cas no 153856-89-4 (7-Amino-1,2,3,4-tetrahydroquinoline)
7-Amino-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Amino-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-tetrahydro-7-Quinolinamine
- 1,2,3,4-tetrahydroquinolin-7-amine
- 7-Amino-1,2,3,4-tetrahydroisoquinoline
- 7-Quinolinamine,1,2,3,4-Tetrahydro-(9CI)
- 7-Amino-1,2,3,4-Tetrahydroquinolin
- 1,2,3,4-Tetrahydro-quinolin-7-ylaMine
- 7-Quinolinamine, 1,2,3,4-tetrahydro-
- Jsp002997
- MAPBYCTYIMFIBU-UHFFFAOYSA-N
- RP21235
- VQ10328
- 7-amino -1,2,3,4-tetrahydroquinoline
- BC210066
- AM807107
- 1,2,3,4-tetrahydro
- MFCD08063884
- FT-0646927
- DTXSID50570208
- AKOS006285739
- AC-1372
- 153856-89-4
- SB33855
- SCHEMBL1098919
- EN300-6772817
- 1,2,3,4-Tetrahydro-quinolin-7-ylamine;7-Quinolinamine,1,2,3,4-tetrahydro-(9CI)
- A26445
- AS-62151
- SY110739
- 1,2,3,4-tetrahydro-quinolin-7-yl-amine
- CS-W001873
- DTXCID50520980
- DB-007193
-
- MDL: MFCD08063884
- Inchi: 1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2
- InChI Key: MAPBYCTYIMFIBU-UHFFFAOYSA-N
- SMILES: N1C2C=C(C=CC=2CCC1)N
Computed Properties
- Exact Mass: 148.10000
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38
Experimental Properties
- Density: 1.101
- Boiling Point: 321.89 °C at 760 mmHg
- Flash Point: 173.647 °C
- Refractive Index: 1.6
- PSA: 38.05000
- LogP: 2.34610
7-Amino-1,2,3,4-tetrahydroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Amino-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM525-1g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 98% | 1g |
468.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM525-5g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 98% | 5g |
1518.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM525-200mg |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 98% | 200mg |
152.0CNY | 2021-07-14 | |
| TRC | A617725-100mg |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A617725-250mg |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 250mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A617725-500mg |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 500mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A617725-1g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 1g |
$ 253.00 | 2023-04-19 | ||
| Fluorochem | 092333-1g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 95% | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 092333-5g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 95% | 5g |
£206.00 | 2022-03-01 | |
| Fluorochem | 092333-10g |
7-Amino-1,2,3,4-tetrahydroquinoline |
153856-89-4 | 95% | 10g |
£347.00 | 2022-03-01 |
7-Amino-1,2,3,4-tetrahydroquinoline Suppliers
7-Amino-1,2,3,4-tetrahydroquinoline Related Literature
-
Shaofeng Pang,Yujing Zhang,Qiong Su,Fangfang Liu,Xin Xie,Zhiying Duan,Feng Zhou,Ping Zhang,Yanbin Wang Green Chem. 2020 22 1996
Additional information on 7-Amino-1,2,3,4-tetrahydroquinoline
Introduction to 7-Amino-1,2,3,4-tetrahydroquinoline (CAS No. 153856-89-4)
7-Amino-1,2,3,4-tetrahydroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 153856-89-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroquinoline family, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural framework of 7-Amino-1,2,3,4-tetrahydroquinoline consists of a benzene ring fused with a piperidine ring, with an amino group (-NH₂) attached to the 7-position of the quinoline core. This specific arrangement imparts unique chemical and pharmacological properties that make it a valuable scaffold for designing novel therapeutic agents.
The significance of 7-Amino-1,2,3,4-tetrahydroquinoline lies in its versatility as a building block in synthetic chemistry. Its amino group provides a reactive site for further functionalization, enabling the construction of more complex molecules with tailored biological activities. Over the years, researchers have explored various derivatives of this compound to develop drugs targeting different disease pathways. One notable area of interest has been its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Recent advancements in medicinal chemistry have highlighted the role of 7-Amino-1,2,3,4-tetrahydroquinoline in developing small-molecule inhibitors that modulate protein-protein interactions. For instance, studies have demonstrated its efficacy in inhibiting specific kinases involved in signal transduction pathways. These kinases play a pivotal role in cell proliferation and survival, making them attractive targets for therapeutic intervention. The ability of 7-Amino-1,2,3,4-tetrahydroquinoline to interact with these kinases has opened new avenues for treating conditions such as leukemia and autoimmune disorders.
In addition to its applications in oncology, 7-Amino-1,2,3,4-tetrahydroquinoline has shown promise in the treatment of neurological disorders. Research indicates that derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where modulation of neurotransmitter systems is essential for managing symptoms and slowing disease progression. The structural features of 7-Amino-1,2,3,4-tetrahydroquinoline facilitate its interaction with central nervous system receptors and enzymes, making it a promising candidate for further development.
The synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in catalytic methods have improved the efficiency of these processes, allowing for scalable production. The availability of reliable synthetic protocols has enabled researchers to explore a wide range of derivatives with enhanced pharmacological properties.
One area where 7-Amino-1,2,3,4-tetrahydroquinoline derivatives have shown particular promise is in antiviral therapy. Studies have revealed that certain modifications to the quinoline core can enhance binding affinity to viral proteases and polymerases. This has led to the development of novel antiviral agents effective against RNA viruses such as influenza and HIV. The adaptability of 7-Amino-1,2,3,4-tetrahydroquinoline as a scaffold allows for rapid screening and optimization of compounds with potent antiviral activity.
The pharmacokinetic profile of 7-Amino-1,2,3,4-tetrahydroquinoline is another critical factor influencing its therapeutic potential. Research has focused on optimizing solubility and bioavailability through structural modifications. By fine-tuning molecular properties such as lipophilicity and polar surface area (PSA), researchers can enhance drug absorption and distribution within the body. These efforts are essential for translating promising preclinical findings into effective clinical treatments.
Computational chemistry plays a vital role in understanding the interactions between 7-Amino-1,2,3,tetrahydroquinoline derivatives and biological targets. Molecular modeling techniques allow researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. This approach accelerates the drug discovery process by enabling virtual screening of large libraries of compounds before experimental validation.
The future prospects for 7-Amino-1,tetrahydroquinoline, including derivatives such as CAS No15385689, are exciting given its broad spectrum of biological activities and synthetic versatility. Ongoing research aims to expand its applications into new therapeutic areas such as anti-microbial infections and metabolic disorders. Collaborative efforts between academia and industry are essential for translating these findings into tangible medical benefits.
153856-89-4 (7-Amino-1,2,3,4-tetrahydroquinoline) Related Products
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 52601-70-4(8-Methyl-1,2,3,4-tetrahydroquinoline)
- 304690-94-6(1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine)
- 58960-03-5(7-Methyl-1,2,3,4-tetrahydroquinoline)
- 91-61-2(6-Methyl-1,2,3,4-tetrahydroquinoline)
- 2739-17-5(1,2,3,4-Tetrahydro-quinoline hydrochloride)
- 451478-87-8(7-Quinolinamine,1,2,3,4-tetrahydro-8-methyl-)
- 103796-41-4(1,2,3,4-Tetrahydroquinolin-6-amine)
- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)
- 451478-86-7(7-Quinolinamine,1,2,3,4-tetrahydro-6-methyl-)